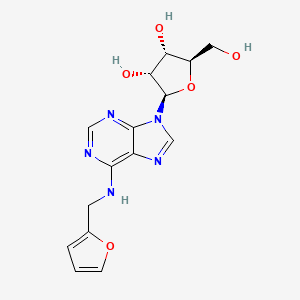

Kinetin riboside

准备方法

合成路线和反应条件: 激动素核苷可以通过激动素(N6-呋喃甲酰腺嘌呤)与核糖的反应合成。反应通常涉及使用适当的溶剂,例如甲醇或乙醇,以及催化剂,如盐酸。 该反应在回流条件下进行,以促进核苷键的形成 .

工业生产方法: 激动素核苷的工业生产涉及类似的合成路线,但规模更大。 该工艺针对更高的产率和纯度进行了优化,通常包括额外的纯化步骤,例如结晶或色谱法 .

化学反应分析

反应类型: 激动素核苷会发生各种化学反应,包括:

氧化: 激动素核苷可以被氧化形成激动素核苷-5'-单磷酸酯。

还原: 还原反应可以将激动素核苷转化为相应的醇衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 采用各种卤化剂和亲核试剂

主要产物:

氧化: 激动素核苷-5'-单磷酸酯。

还原: 激动素核苷的醇衍生物。

科学研究应用

Cancer Treatment

Antiproliferative Activity

Kinetin riboside exhibits strong antiproliferative effects across various human cancer cell lines. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting key cellular pathways.

- Mechanism of Action : this compound functions as an antagonist of the Wnt/β-catenin pathway, which is often upregulated in colorectal cancer. It promotes the degradation of β-catenin, leading to decreased expression of oncogenes such as c-Myc and cyclin D1, thereby inhibiting cell proliferation and inducing apoptosis .

- Case Studies : In murine models, this compound demonstrated significant tumor growth inhibition in leukemia and melanoma . Additionally, it has been shown to induce apoptosis in colorectal cancer cells by enhancing proteasomal degradation of β-catenin .

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Colorectal Cancer | Inhibition of cell proliferation and induction of apoptosis | β-catenin degradation via proteasomal pathway |

| Myeloma | Cell-cycle arrest and selective apoptosis | Suppression of cyclins D1 and D2 expression |

| Hepatoma (HepG2) | Induction of cell death | Interference with G1 to S phase transition |

Neuroprotection

This compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease.

- Activation of PINK1 : Research indicates that this compound and its derivatives can activate PINK1, a kinase associated with mitochondrial function and neuroprotection. This activation occurs independently of mitochondrial depolarization, suggesting a novel mechanism for neuroprotective strategies .

- Case Studies : In Parkinson's disease models, this compound has shown promise in enhancing cellular resilience against neurodegeneration by stabilizing cellular functions and promoting neuronal survival .

Mechanistic Insights

This compound's action is mediated through several biochemical pathways:

- Apoptosis Induction : It has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2, leading to increased caspase activity in cancer cells .

- Cell Cycle Regulation : this compound influences cell cycle progression by inhibiting cyclins involved in cell division, thereby causing cell cycle arrest in cancerous cells .

Clinical Implications

While preclinical studies are promising, clinical data on this compound's efficacy in humans remain limited. However, its potential use in treating genetic disorders and certain cancers is being explored.

作用机制

激动素核苷通过几个分子靶点和途径发挥作用:

细胞周期蛋白D抑制: 它抑制细胞周期蛋白D1和细胞周期蛋白D2的转录,导致癌细胞中细胞周期停滞和凋亡

氧化应激缓解: 激动素核苷通过上调抗氧化酶并降低活性氧物种水平来缓解氧化应激

凋亡诱导: 它激活胱天蛋白酶途径,导致癌细胞程序性死亡

相似化合物的比较

激动素核苷在细胞分裂素中是独一无二的,因为它具有特定的分子结构和生物活性。类似的化合物包括:

N6-异戊烯基腺苷: 另一种具有类似生长调节特性的细胞分裂素核苷。

反式玉米素核苷: 以其在植物生长发育中的作用而闻名。

二氢玉米素核苷: 另一种具有类似生物学功能的细胞分裂素

生物活性

Kinetin riboside (N6-furfuryladenosine) is a synthetic cytokinin and nucleoside derivative with significant biological activity, particularly in cancer research and neuroprotection. This article explores its mechanisms of action, cytotoxic effects, and therapeutic potential, supported by relevant data tables and case studies.

This compound exhibits its biological effects primarily through modulation of cell cycle regulators and apoptosis pathways. Key findings include:

- Inhibition of Cyclins : this compound has been shown to suppress the expression of cyclins D1 and D2 in human myeloma cells, leading to cell-cycle arrest and apoptosis. This suppression occurs through the upregulation of transcription repressor isoforms of cAMP-response element modulator (CREM) and inhibition of CCND2 trans-activation by oncogenes .

- Apoptosis Induction : The compound preferentially induces apoptosis in cancer cells by activating the cytochrome c/caspase pathway. Studies indicate that treatment with this compound leads to significant cleavage of caspase-9 and increased annexin V binding, indicating early apoptotic events .

Cytotoxicity Studies

This compound's cytotoxic effects have been assessed across various cell lines, revealing both beneficial and detrimental outcomes depending on the concentration used.

Table 1: Cytotoxic Effects of this compound on Different Cell Lines

Case Studies

- Multiple Myeloma : In a study involving human myeloma cell lines, this compound was found to significantly reduce cyclin D protein levels, leading to a decrease in cell proliferation. The treatment resulted in a marked increase in G0/G1 phase cells, indicating effective cell cycle arrest .

- Neuroprotection : this compound has shown protective effects in models of Huntington's disease. Administration at concentrations ranging from 1 to 10 µM improved cell viability without significant toxicity, suggesting a potential therapeutic role in neurodegenerative disorders .

- Genotoxicity Assessment : While lower concentrations exhibited protective effects, higher doses (≥500 nM) were associated with cytotoxicity and genotoxicity across various cell types. This highlights the importance of dosage in determining the therapeutic versus toxic effects of this compound .

属性

IUPAC Name |

2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O5/c21-5-9-11(22)12(23)15(25-9)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-24-8/h1-3,6-7,9,11-12,15,21-23H,4-5H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGLGYNQQSIUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4338-47-0 | |

| Record name | Kinetin riboside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Kinetin Riboside and how does it interact with it?

A1: this compound primarily targets the transactivation of cyclin D1 (CCND1) and cyclin D2 (CCND2) genes. [, ] Although the exact mechanism remains partially elusive, research suggests that this compound might act by:

- Inducing transcriptional repressors: this compound upregulates the expression of the cAMP Response Element Modifier (CREM) isoforms, which are transcriptional repressors known to bind the CCND2 promoter. []

- Blocking transactivation: It inhibits the transactivation of CCND2 by various myeloma oncogenes, such as c-Maf and FGFR3. []

- Blocking cis-activation: It inhibits the cis-activation of CCND1 when translocated to the IgH enhancer. []

Q2: What are the downstream effects of this compound’s interaction with its target?

A2: By inhibiting CCND1 and CCND2 transactivation, this compound leads to:

- Suppression of cyclin D1 and D2 protein expression: This effect is observed in both myeloma cell lines and primary myeloma cells. [, ]

- Cell cycle arrest: Primarily G0/G1 phase arrest, due to cyclin D suppression. [, ]

- Apoptosis induction: this compound induces apoptosis in myeloma cells, potentially through caspase 9 cleavage and Annexin V binding. []

- Inhibition of myeloma cell growth: This effect has been observed both in vitro and in vivo, including in xenograft mouse models of myeloma. [, , ]

Q3: Does this compound influence β-catenin levels?

A3: Yes, this compound has been shown to accelerate the degradation of intracellular β-catenin through the proteasomal degradation pathway. [] This effect was observed in colorectal cancer cells, including those with mutations in adenomatous polyposis coli (APC) and β-catenin. []

Q4: Does this compound interact with the Parkinson's disease associated PINK1 protein?

A4: Yes, this compound and its synthetic ProTide derivatives have been shown to activate PINK1 in cells independent of mitochondrial depolarization. [, , ] This finding highlights their potential for treating neurodegenerative diseases like Parkinson's disease.

Q5: What is the molecular formula and weight of this compound?

A5: this compound (N6-furfuryladenosine) has the molecular formula C15H17N5O5 and a molecular weight of 347.33 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research papers focus mainly on the biological activity of this compound, its spectroscopic characteristics can be found in chemical databases like PubChem and ChemSpider. UV and 1H NMR spectroscopic data have been used to confirm the structure of this compound and its derivatives. []

A6: The provided research papers primarily focus on the biological activity and therapeutic potential of this compound. There's limited information regarding its material compatibility, catalytic properties, or applications in computational chemistry.

Q7: How do structural modifications of this compound affect its biological activity?

A7: * Cytokinin ribosides vs. cytokinins: Studies comparing cytokinin ribosides (like this compound) to their corresponding cytokinin bases (like kinetin) show that the ribosides tend to be more potent inhibitors of cell growth and inducers of apoptosis. [] This suggests that the ribose moiety is crucial for these activities.* N6-substitution: Modifications to the N6-substituent of adenine can alter this compound's activity. For instance, N6-benzyladenosine demonstrates similar PINK1 activation and mitophagy induction as this compound. []* ProTide derivatives: ProTide modifications to this compound enhance its stability and cellular uptake, leading to improved PINK1 activation. [, ]

Q8: What is known about the stability of this compound?

A8: The provided research papers primarily focus on the preclinical evaluation of this compound. Information about its SHE regulations and compliance is not discussed in these papers.

Q9: What is known about the ADME (absorption, distribution, metabolism, excretion) of this compound?

A9: While detailed ADME studies are not presented in the provided research, some insights can be derived:

- Metabolism: this compound is thought to be bioactivated through metabolic conversion into its nucleotide form by adenosine kinase (ADK). [] Inhibition of ADK antagonizes its antiproliferative and apoptogenic effects, suggesting the importance of this metabolic step. []

- In vivo efficacy: this compound exhibits in vivo anti-myeloma activity in xenograft mouse models, indicating successful systemic distribution and target engagement. [, ]

Q10: What types of in vitro assays have been used to assess this compound’s activity?

A10: Various in vitro assays have been employed to evaluate this compound's effects, including:

- Reporter gene assays: Used to assess CCND2 promoter transactivation. [, ]

- Cell viability assays (MTT, MTS): To determine cytotoxicity and antiproliferative activity. [, ]

- Cell cycle analysis: To assess cell cycle arrest. [, ]

- Apoptosis assays (caspase activity, Annexin V binding): To confirm apoptotic cell death induction. [, ]

Q11: What in vivo models have been used to study this compound?

A11: this compound's efficacy has been evaluated in:

- Xenograft mouse models of myeloma: To investigate its anti-tumor activity. [, ]

- Drosophila models of Parkinson’s disease: To investigate its potential in neurodegenerative disorders. [, ]

Q12: Have any clinical trials been conducted on this compound?

A12: The provided research papers primarily focus on the preclinical evaluation of this compound. Information regarding resistance mechanisms, cross-resistance profiles, detailed toxicology data, drug delivery strategies, and specific biomarkers is limited in these papers.

Q13: What analytical methods have been used to study this compound?

A13: Researchers utilized various techniques to characterize and analyze this compound and its effects:

- Immunoblotting: To detect cyclin D1 and D2 protein expression levels. [, ]

- Flow cytometry: For cell cycle analysis and apoptosis assessment (Annexin V binding). [, , ]

- Gene expression profiling: To investigate changes in gene expression, such as CREM upregulation. []

- Affinity chromatography: Utilized to isolate cytokinin-binding proteins from wheat germ using this compound derivatives. [, ]

A13: The provided research primarily focuses on the preclinical assessment of this compound for its anticancer and potential neuroprotective properties. Information regarding its environmental impact, degradation, dissolution, solubility, analytical method validation, quality control, immunogenicity, and interactions with drug transporters and metabolizing enzymes is not discussed in these papers.

Q14: What is known about the biocompatibility of this compound?

A14: While specific biocompatibility studies are not presented in the provided research, some inferences can be made:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。